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Abstract

UFP-512, a potent and selective delta-opioid (d-opioid) receptor agonist, has emerged as a
significant research tool and a potential therapeutic agent, particularly in the fields of
neuroscience and pain management. Its unique pharmacological profile, characterized by high
affinity and selectivity for the d-opioid receptor, offers a promising avenue for the development
of novel analgesics and treatments for mood disorders with potentially fewer side effects than
traditional mu-opioid receptor agonists. This technical guide provides a comprehensive
overview of the chemical structure, synthesis, and multifaceted pharmacological properties of
UFP-512, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Synthesis

UFP-512, chemically known as (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-
dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyllamino]-3-(1H-benzimidazol-
2-yl)propanoic acid, is a peptidomimetic compound.[1] Its structure is based on the Dmt-Tic
pharmacophore, where Dmt is 2',6'-dimethyl-L-tyrosine and Tic is 1,2,3,4-
tetrahydroisoquinoline-3-carboxylic acid.[1][2] This core structure is crucial for its high affinity
and selectivity for the &-opioid receptor.

Table 1: Chemical and Physical Properties of UFP-512
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Property Value Reference

(3S)-3-[[(3S)-2-[(2S)-2-amino-
3-(4-hydroxy-2,6-
dimethylphenyl)propanoyl]3,4-
IUPAC Name dihydro-1H-isoquinoline-3-
carbonyllamino]-3-(1H-
benzimidazol-2-yl)propanoic

acid

H-Dmt-Tic-NH-CH(CH2-

Synonyms )
COOH)-Bid, UFP 512, UFP512

CAS Number 480446-44-4

Molecular Formula C31H33N505

Molecular Weight 555.64 g/mol
CC1=CC(=CC(=C1C--
INVALID-LINK--

SMILES
0)C4=NC5=CC=CC=C5N4">C
@@HN)C)O

The synthesis of UFP-512 involves solid-phase peptide synthesis techniques. While the exact,
detailed protocol for UFP-512 is proprietary, the general methodology for creating analogues
with the Dmt-Tic pharmacophore is well-established. This process typically involves the
sequential coupling of protected amino acid residues on a solid support, followed by cleavage
and deprotection to yield the final compound. The synthesis of the benzimidazole moiety is a
key step, often achieved by reacting a diamine with a carboxylic acid or its derivative.

Pharmacological Properties

UFP-512 is a highly selective agonist for the d-opioid receptor, exhibiting significantly lower
affinity for the mu (u)- and kappa (k)-opioid receptors. This selectivity is a key attribute, as it is
hypothesized to contribute to a more favorable side-effect profile compared to non-selective
opioids.

Table 2: Receptor Binding Affinities (Ki) of UFP-512 and Related Compounds
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6-Opioid p-Opioid K-Opioid .
Selectivity
Compound Receptor Receptor Receptor (wld) Reference
(Ki, nM) (Ki, nM) (Ki, nM) -
UFP-512 High Affinity Low Affinity Low Affinity High
Dmt-Tic-OH 0.022 3300 150,000
N-Me-Dmt-
i 0.2 >10000 >50,000
Tic-OH
Table 3: Functional Activity of UFP-512
Assay Parameter Value Cell Line Reference
cAMP
) EC50 Potent HEK293
Accumulation
CAMP
Emax Full Agonist HEK?293

Accumulation

Mechanism of Action and Signhaling Pathways

UFP-512 exerts its effects by activating d-opioid receptors, which are G-protein coupled
receptors (GPCRs). Upon activation, the receptor initiates a cascade of intracellular signaling

events.
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Figure 1: Simplified signaling pathway of UFP-512 via the d-opioid receptor.

Key signaling events initiated by UFP-512 include:

Inhibition of Adenylyl Cyclase: Activation of the inhibitory G-protein (Gi/o) leads to a decrease
in intracellular cyclic adenosine monophosphate (CAMP) levels.

« Activation of PISK/Akt Pathway: UFP-512 has been shown to activate the phosphoinositide
3-kinase (PI13K)/Akt signaling pathway.

e Modulation of MAP Kinase Pathways: UFP-512 can induce the phosphorylation of
extracellular signal-regulated kinases 1 and 2 (ERK1/2).

o Activation of Nrf2: UFP-512 can also activate the nuclear factor erythroid 2-related factor 2
(Nrf2), a transcription factor that plays a key role in the antioxidant response.

Experimental Protocols
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Radioligand Binding Assay for Receptor Affinity (Ki)

Determination

This protocol is a generalized procedure for determining the binding affinity of UFP-512 to

opioid receptors.

Prepare cell membranes
expressing 9, W, or K receptors

l

Incubate membranes with radioligand
(e.g., [BH]DPDPE for &) and varying
concentrations of UFP-512

l

Separate bound and free radioligand
(e.g., filtration)

Quantify bound radioactivity
(scintillation counting)

Analyze data to determine IC50
and calculate Ki using the
Cheng-Prusoff equation

Click to download full resolution via product page
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Figure 2: Workflow for a radioligand binding assay.

 Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of
interest in a suitable buffer (e.g., Tris-HCI) and centrifuge to pellet the membranes.
Resuspend the membrane pellet in the assay buffer.

e Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific
radioligand (e.g., [*(H]DPDPE for d-receptors), and a range of concentrations of UFP-512.

 Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60
minutes) to allow binding to reach equilibrium.

o Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the
membrane-bound radioligand from the free radioligand.

e Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the UFP-512
concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff
equation: Ki = IC50 / (1 + [L}J/Kd), where [L] is the concentration of the radioligand and Kd is
its dissociation constant.

cAMP Accumulation Assay for Functional Activity
(EC50)

This protocol outlines a method to assess the functional agonist activity of UFP-512 by
measuring its effect on cCAMP levels.

e Cell Culture: Plate cells expressing the &-opioid receptor (e.g., HEK293 or CHO cells) in a
96-well plate and grow to confluence.

o Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to
prevent cAMP degradation.

» Stimulation: Add varying concentrations of UFP-512 to the cells and stimulate adenylyl
cyclase with forskolin.
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e Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using
a commercially available kit (e.g., ELISA or TR-FRET based).

o Data Analysis: Plot the cAMP concentration against the logarithm of the UFP-512
concentration to generate a dose-response curve and determine the EC50 and Emax
values.

ERK1/2 Phosphorylation Assay

This protocol describes a general method to measure the effect of UFP-512 on ERK1/2
phosphorylation.

Cell Culture and Starvation: Plate cells in a 96-well plate and, once confluent, serum-starve
them for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.

o Agonist Treatment: Treat the cells with various concentrations of UFP-512 for a short
duration (e.g., 5-10 minutes).

e Cell Lysis: Lyse the cells to extract the proteins.

o Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using an
immunoassay method such as Western blotting, ELISA, or In-Cell Western.

o Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Plot the
normalized p-ERK levels against the logarithm of the UFP-512 concentration to determine
the potency and efficacy of ERK activation.

In Vivo Applications and Future Directions

In vivo studies have demonstrated that UFP-512 exhibits significant antinociceptive effects in
models of inflammatory and neuropathic pain. Furthermore, it has shown promise in preclinical
models of anxiety and depression, suggesting its potential as a novel therapeutic for mood
disorders. The lack of tolerance development observed in some studies with chronic
administration is a particularly encouraging finding.

Future research will likely focus on further elucidating the downstream signaling pathways of
UFP-512, exploring its therapeutic potential in a wider range of disease models, and
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developing analogues with improved pharmacokinetic properties for clinical development. The
high selectivity of UFP-512 for the &-opioid receptor makes it an invaluable tool for dissecting
the physiological roles of this receptor and a promising lead compound for the development of
next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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